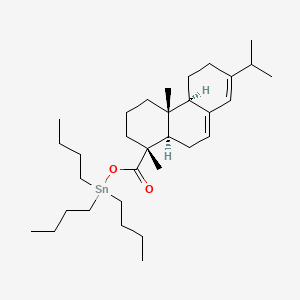
N,N'-Bis(1,3-dimethyl-2-butyl)-N,N'-bis(1,4-dimethylpentyl)ethylendiamin
Übersicht
Beschreibung
“N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine” is a chemical compound with the molecular formula C20H20N2 . It is also known by other names such as "N,N’-Bis(methylphenyl)-1,4-benzenediamine" .
Molecular Structure Analysis
The molecular structure of “N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine” consists of a benzene ring with two amine groups attached at the 1 and 3 positions. Each of these amine groups is further substituted with a 4-methylphenyl group .Physical And Chemical Properties Analysis
“N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine” has a molecular weight of approximately 288.386 Da . For more detailed physical and chemical properties, you may want to refer to databases like PubChem or ChemSpider .Wissenschaftliche Forschungsanwendungen
Synthese von Monoaddukt-Derivaten
N,N'-Bis(1,3-dimethyl-2-butyl)-N,N'-bis(1,4-dimethylpentyl)ethylendiamin wurde bei der selektiven Synthese von Monoaddukt-Derivaten von Triaminopentansäureanhydrid verwendet. Dieser Prozess beinhaltet schrittweises Erhitzen und Abkühlen, gefolgt von der Zugabe von Polymermaterial .
Kautschuk-Antioxidantien
Als Amin-Antioxidans ist this compound eines der wichtigsten Kautschuk-Antioxidantien, das produziert und verwendet wird, insbesondere in China. Es gehört zu einer größeren Gruppe, zu der 6PPD und TMQ gehören, die für die Herstellung von Reifen von entscheidender Bedeutung sind .
Umweltfreundliche Alternativen zu Reifen-Antioxidantien
Es wurden Forschungsarbeiten durchgeführt, um umweltfreundliche Derivate von this compound als Antioxidantien in Reifen zu entwickeln, um die Umweltauswirkungen von Reifenabriebpartikeln zu reduzieren .
Optoelektronische Eigenschaften
Derivate von this compound wurden auf ihre optoelektronischen Eigenschaften untersucht, insbesondere in organisch-anorganischen Nanostruktur-Hybriden zur Verbesserung der Lichtempfindlichkeit in Photorezeptoren .
Lochtransportpolymere
Neue Lochtransportpolymere auf Basis von this compound wurden für den Einsatz in elektronischen Geräten synthetisiert, die ihre Leistung durch verbesserten Ladungstransport verbessern .
Übergangsmetallkatalyse
Derivate von this compound sind als leistungsstarke Liganden für die Übergangsmetallkatalyse aufgetaucht und bieten hohe sterische Hinderung und Flexibilität .
Lochtransportmaterialien (HTMs)
Derivate von this compound wurden als HTMs mit verschiedenen konjugierten π-Brückenkernen entworfen, um die Leistung in Solarzellen zu verbessern .
Antileishmaniale und antimalarielle Bewertung
Von this compound abgeleitete Verbindungen wurden auf ihre potenziellen antileishmanialen und antimalariellen Aktivitäten untersucht, wobei molekulare Simulationsstudien ihre Wirksamkeit unterstützen .
Wirkmechanismus
Target of Action
DTPD, also known as N1,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine, is primarily used as an antioxidant in the rubber industry . Its primary targets are the free radicals that are produced during the oxidation process of rubber .
Mode of Action
DTPD acts as a radical scavenger, neutralizing free radicals produced during the oxidation process . By binding to these free radicals, DTPD prevents them from reacting with the rubber, thereby inhibiting the aging process .
Biochemical Pathways
The primary biochemical pathway involved in the action of DTPD is the oxidation process of rubber. During this process, free radicals are produced, which can react with the rubber, leading to its degradation . DTPD interferes with this pathway by neutralizing the free radicals, thereby preventing the degradation of the rubber .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of DTPD, we can discuss its physical and chemical properties. DTPD has a molecular weight of 288.3862, a density of 1.135 g/cm3, and a boiling point of 475.4ºC at 760 mmHg . These properties can affect its distribution and stability in the rubber matrix.
Result of Action
The primary result of DTPD’s action is the prevention of aging in rubber products . By neutralizing free radicals, DTPD prevents the degradation of the rubber, thereby extending the lifespan of the rubber products .
Action Environment
The efficacy and stability of DTPD can be influenced by various environmental factors such as temperature, light, and the presence of other chemicals . For instance, DTPD has good thermal stability, allowing it to maintain its antioxidant effects even at high temperatures . .
Eigenschaften
IUPAC Name |
1-N,3-N-bis(4-methylphenyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-15-6-10-17(11-7-15)21-19-4-3-5-20(14-19)22-18-12-8-16(2)9-13-18/h3-14,21-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBIAJQNHWMGTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=CC=C2)NC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583565 | |
| Record name | N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
620-49-5, 620-91-7 | |
| Record name | N1,N3-Bis(4-methylphenyl)-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Di-(p-tolyl)-p-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1628411.png)


![3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid](/img/structure/B1628414.png)
![tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate](/img/structure/B1628416.png)



